[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid [(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid
Brand Name: Vulcanchem
CAS No.: 369403-40-7
VCID: VC3864407
InChI: InChI=1S/C27H21NO4/c29-26(30)25(19-14-13-17-7-1-2-8-18(17)15-19)28-27(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)
SMILES: C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Molecular Formula: C27H21NO4
Molecular Weight: 423.5 g/mol

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid

CAS No.: 369403-40-7

Cat. No.: VC3864407

Molecular Formula: C27H21NO4

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid - 369403-40-7

Specification

CAS No. 369403-40-7
Molecular Formula C27H21NO4
Molecular Weight 423.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid
Standard InChI InChI=1S/C27H21NO4/c29-26(30)25(19-14-13-17-7-1-2-8-18(17)15-19)28-27(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)
Standard InChI Key XWRGISZRUVIDKT-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a naphthalen-2-ylacetic acid core, where the acetic acid moiety is substituted at the α-position with an Fmoc-protected amino group. The Fmoc group—comprising a 9-fluorenylmethyl carbonate—confers stability under basic conditions while allowing selective deprotection under mild acidic conditions. The naphthalene ring system enhances aromatic stacking interactions, which can influence crystallization behavior and solubility in organic solvents.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>27</sub>H<sub>21</sub>NO<sub>4</sub>
Molecular Weight423.5 g/mol
IUPAC Name2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid
CAS Registry Number369403-40-7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds7

The XLogP3 value, estimated at 5.2, indicates moderate lipophilicity, aligning with its preferential solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis involves sequential protection and coupling reactions:

  • Amino Group Protection: The primary amine of naphthalen-2-ylglycine is shielded using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

  • Backbone Assembly: The naphthalene ring is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling, depending on the starting material.

  • Acid Activation: The carboxylic acid group is activated using reagents like hydroxybenzotriazole (HOBt) or oxyma pure to facilitate peptide bond formation .

Purification Techniques

Crude product purification typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradients. Analytical methods such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensure >95% purity, critical for peptide synthesis applications .

Applications in Peptide Synthesis

Role as a Protecting Group

The Fmoc group’s orthogonal deprotection mechanism—achieved via piperidine or DBU in DMF—enables sequential peptide elongation without disturbing acid-labile side chains . This contrasts with older tert-butoxycarbonyl (Boc) strategies requiring harsh acidic conditions .

Case Study: β-Amyloid Peptide Synthesis

In Alzheimer’s disease research, [(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid has been utilized to synthesize Aβ<sub>1–42</sub> peptides. The naphthalene moiety improves solubility during solid-phase synthesis, reducing aggregation-prone intermediates. Post-assembly, the Fmoc group is cleaved with 20% piperidine, yielding the free amine for subsequent coupling .

SupplierPurityPackagingPrice Range (USD/g)
Alfa Chemistry≥98%1–100 mg$250–$400
VulcanChem≥95%50–500 mg$300–$450
China-based Suppliers≥90%1–10 g$150–$250

Note: Bulk quantities (>10 g) often require custom synthesis requests due to limited stock .

Recent Developments and Future Directions

Innovations in SPPS

Recent studies explore modifying the naphthalene ring with electron-withdrawing groups (e.g., nitro or cyano) to enhance coupling efficiency in sterically hindered peptides. Concurrently, greener solvent systems—such as cyclopentyl methyl ether (CPME)—are being tested to replace traditional DCM .

Bioconjugation Applications

Emerging research investigates this compound’s utility in antibody-drug conjugates (ADCs), where the naphthalene moiety may improve linker stability in vivo . Preliminary results show a 15% increase in plasma half-life compared to polyethylene glycol (PEG)-based linkers .

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